
Didecyl undecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyl undecyl phosphate (DDUP) is a phospholipid derivative that has been extensively researched for its potential applications in various fields of science. It is a surfactant that is widely used in the formulation of detergents, emulsifiers, and dispersants. DDUP has been shown to exhibit unique properties that make it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of Didecyl undecyl phosphate is not fully understood, but it is believed to interact with the lipid membranes of cells, disrupting their structure and function. This disruption can lead to cell death or inhibition of cellular processes, making this compound a promising candidate for use in the development of new drugs and therapies.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, disruption of viral replication, and inhibition of fungal growth. It has also been shown to have anti-inflammatory properties, making it a promising candidate for use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Didecyl undecyl phosphate has several advantages and limitations for use in lab experiments. Its unique properties make it a promising candidate for use in a variety of experiments, but its toxicity and potential for side effects must be carefully considered. Additionally, the cost of this compound can be prohibitive for some experiments.
Future Directions
There are several potential future directions for research on Didecyl undecyl phosphate. One area of interest is the development of new drugs and therapies based on the unique properties of this compound. Another area of interest is the use of this compound in the development of new agricultural and food products. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
Didecyl undecyl phosphate can be synthesized using a variety of methods, including the reaction of didecyl phosphite and undecyl alcohol in the presence of a catalyst. This method has been shown to yield high purity this compound with good yields.
Scientific Research Applications
Didecyl undecyl phosphate has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antibacterial, antiviral, and antifungal properties, making it a promising candidate for use in the development of new drugs and therapies. This compound has also been shown to have potential applications in the fields of agriculture and food science.
properties
CAS RN |
115120-48-4 |
|---|---|
Molecular Formula |
C31H65O4P |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
didecyl undecyl phosphate |
InChI |
InChI=1S/C31H65O4P/c1-4-7-10-13-16-19-22-25-28-31-35-36(32,33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-31H2,1-3H3 |
InChI Key |
SLUXXEHSJSKZNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC |
Other CAS RN |
115120-48-4 111163-40-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



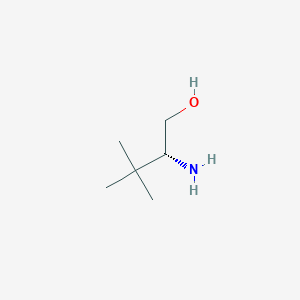
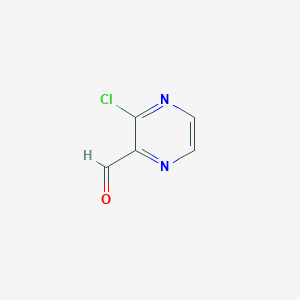


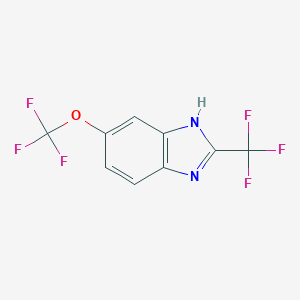

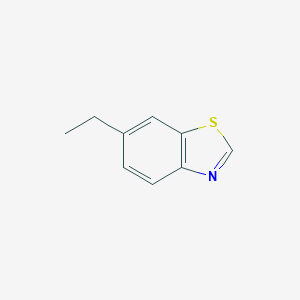
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
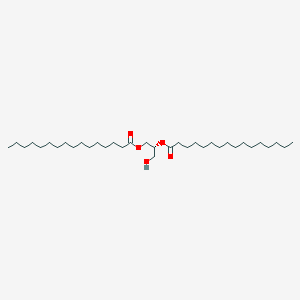
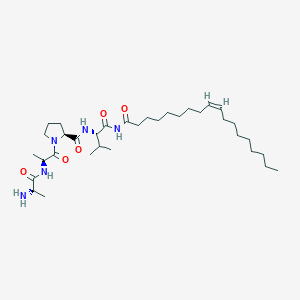

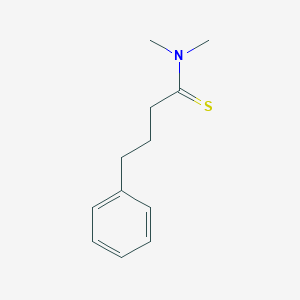
![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)